4-Acetyl-2'-chloro-4'-methylbiphenyl

Beschreibung

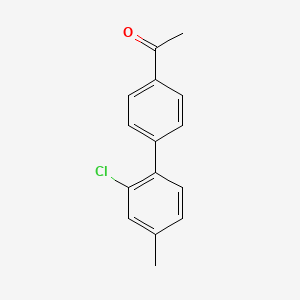

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-(2-chloro-4-methylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-3-8-14(15(16)9-10)13-6-4-12(5-7-13)11(2)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBZDAUPAZFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718367 | |

| Record name | 1-(2'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-16-0 | |

| Record name | Ethanone, 1-(2′-chloro-4′-methyl[1,1′-biphenyl]-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetyl 2 Chloro 4 Methylbiphenyl

Retrosynthetic Analysis of 4-Acetyl-2'-chloro-4'-methylbiphenyl

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. acs.orgnih.govnih.govpherobase.comwikipedia.org For this compound, the most logical disconnection is at the biphenyl (B1667301) C-C bond, which is the central structural feature. This bond is typically formed via a cross-coupling reaction.

This retrosynthetic disconnection leads to two primary synthons: an acetyl-substituted phenyl group and a chloro- and methyl-substituted phenyl group. These synthons can be represented by various real-world reagents depending on the chosen cross-coupling methodology. For instance, in a Suzuki-Miyaura coupling, one synthon would be an arylboronic acid and the other an aryl halide.

The two main retrosynthetic pathways are:

Pathway A: Disconnecting to yield 4-acetylphenylboronic acid and a halogenated 2-chloro-4-methylbenzene.

Pathway B: Disconnecting to yield (4-acetylphenyl)magnesium halide (for Kumada), (4-acetylphenyl)zinc halide (for Negishi), or (4-acetylphenyl)stannane (for Stille) and a halogenated 2-chloro-4-methylbenzene.

Development and Optimization of Precursor Syntheses for this compound

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors.

Synthesis of Halogenated Acetyl-Aryl Precursors

One of the key precursors is a derivative of 4-acetylbenzene. Depending on the coupling strategy, this can be a boronic acid, a Grignard reagent, an organozinc, or an organostannane.

A common and versatile precursor for many of these is 4-bromoacetophenone, which can be synthesized via the Friedel-Crafts acylation of bromobenzene.

For Suzuki-Miyaura coupling, 4-acetylphenylboronic acid is required. This can be synthesized from 4-bromoacetophenone. A typical route involves the protection of the ketone, followed by a Grignard reaction and subsequent reaction with a borate (B1201080) ester. nih.govwikipedia.org

| Step | Reagents and Conditions | Yield (%) | Reference |

| 1. Ketalization | Ethylene glycol, triethyl orthoformate | 60-80 | wikipedia.org |

| 2. Grignard & Borylation | Mg, borate ester | 56-80 | wikipedia.org |

| 3. Deprotection | Acidic workup | High | nih.gov |

Synthesis of Methyl-Halogenated Biphenyl Precursors

The other crucial precursor is a halogenated derivative of 1-chloro-4-methylbenzene. For a Suzuki-Miyaura coupling where the other partner is 4-acetylphenylboronic acid, a halide such as 1-chloro-2-iodo-4-methylbenzene would be an excellent coupling partner due to the higher reactivity of the C-I bond over the C-Cl bond in oxidative addition.

The synthesis of 2-chloro-4-methylphenol (B1207291) from 4-methylphenol can be achieved with high selectivity. libretexts.org Further conversion to the corresponding aryl halide or boronic acid can then be undertaken. For instance, 2-chloro-4-methylphenylboronic acid is a commercially available reagent that can be used in Suzuki-Miyaura couplings. rsc.orgorganic-chemistry.org

Cross-Coupling Strategies for Constructing the Biphenyl Core of this compound

The formation of the central C-C bond of the biphenyl core is most effectively achieved through palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Approaches for this compound

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, employing an organoboron compound and an organic halide. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org For the synthesis of this compound, a plausible approach involves the coupling of 4-acetylphenylboronic acid with a suitable halo-derivative of 2-chloro-4-methylbenzene, such as 1-chloro-2-iodo-4-methylbenzene.

The general reaction scheme is as follows:

A typical catalytic system for this transformation would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). The reaction is often carried out in a solvent mixture such as toluene (B28343)/water or dioxane/water.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference (for similar couplings) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | Good to Excellent | organic-chemistry.org |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | High | nih.gov |

| PEPPSI-type palladium complexes | K₂CO₃ | H₂O/2-propanol | 82 | High | nih.gov |

Kumada, Stille, and Negishi Coupling Alternatives for this compound Synthesis

While the Suzuki-Miyaura coupling is often preferred due to the stability and low toxicity of boronic acids, other cross-coupling reactions offer powerful alternatives. rsc.orgwikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. nih.govwikipedia.org For this synthesis, 4-acetylphenylmagnesium bromide could be coupled with a dihalide like 1,2-dichloro-4-methylbenzene, exploiting the differential reactivity of the two chlorine atoms.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium. rsc.org An (4-acetylphenyl)trialkylstannane could be reacted with a halogenated 2-chloro-4-methylbenzene. A key advantage of Stille coupling is its tolerance to a wide range of functional groups.

Negishi Coupling: This method employs an organozinc reagent and an organic halide, also catalyzed by nickel or palladium. wikipedia.org The preparation of (4-acetylphenyl)zinc chloride and its subsequent coupling with a suitable halo-derivative of 2-chloro-4-methylbenzene would be a viable route. Negishi coupling is known for its high reactivity and yields.

The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and minimizing side products.

Direct Arylation Methodologies Applied to this compound

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which require the pre-functionalization of both coupling partners. nih.gov This strategy involves the coupling of an aryl halide with an unfunctionalized C-H bond of another aromatic ring, typically catalyzed by a transition metal, most commonly palladium. core.ac.uk

For the synthesis of this compound, a direct arylation approach could hypothetically involve the coupling of 1-chloro-4-methylbenzene with 1-(4-halophenyl)ethan-1-one or, alternatively, the coupling of 4-chloroacetophenone with toluene. The success of such a reaction is highly dependent on the catalytic system and reaction conditions, which must overcome challenges of regioselectivity and reactivity of the C-H bonds.

Key components of these catalytic systems often include:

A Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common precursor.

A Ligand: Phosphine ligands are frequently employed to stabilize the palladium center and facilitate the catalytic cycle.

A Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used. core.ac.uk

An Additive: Pivalic acid (PivOH) can act as a proton-shuttle to assist in the C-H activation step. core.ac.uk

Flow chemistry offers a modern approach to implementing direct arylation, potentially improving efficiency, safety, and scalability over traditional batch methods. core.ac.uk Using a packed-bed reactor with a solid-supported base can streamline the process, allowing for higher productivity. core.ac.uk

| Catalyst | Ligand | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | K₂CO₃ | DMA or Toluene | Classic system for C-H arylation. | core.ac.uk |

| Pd(OAc)₂ | Various phosphines | K₂CO₃ | Toluene | Used with pivalic acid as a co-catalyst to improve efficiency. | core.ac.uk |

| Copper-based catalysts | - | - | - | An alternative to palladium, offering different reactivity profiles. | researchgate.net |

Directed Functionalization Methods for the Synthesis of this compound

Directed C-H functionalization is a sophisticated strategy that utilizes a directing group to install a functional group at a specific position on an aromatic ring, often one that is not electronically favored. nih.govescholarship.org This approach offers high regioselectivity, which is crucial for the synthesis of complex molecules like this compound.

A plausible synthetic route could start with a pre-formed biphenyl scaffold, such as 2-chloro-4-methylbiphenyl. The existing chloro and methyl groups would electronically direct a subsequent Friedel-Crafts acylation. However, to achieve a specific isomer, a more advanced directing group strategy might be necessary. For instance, a temporary directing group could be installed on one of the phenyl rings to precisely guide the introduction of the acetyl group before being removed.

Recent advancements have focused on palladium-catalyzed C-H activation, where a directing group guides the metal to a specific C-H bond. escholarship.org The nitrile group, for example, has been shown to direct meta-C–H functionalization in biphenyl derivatives, a transformation that is difficult to achieve through classical electrophilic substitution. escholarship.org While not directly an acetyl group, the nitrile can be a precursor or a placeholder that illustrates the power of this methodology. The use of specialized ligands, such as 2-pyridones, can be critical for achieving high reactivity and selectivity in these transformations. escholarship.org

| Directing Group | Position Targeted | Metal Catalyst | Application | Reference |

|---|---|---|---|---|

| Nitrile (-CN) | meta | Palladium (Pd) | Directs olefination, acetoxylation, and iodination at the meta-position of biphenyls. | escholarship.org |

| Hydroxyl (-OH) via Carbamate | meta | Palladium (Pd) | A relay strategy using CO₂ as a transient directing group for meta-arylation of phenols. | researchgate.net |

| Amide (-CONHR) | ortho | Palladium (Pd), Copper (Cu) | Classic and well-established directing group for ortho-arylation. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of biphenyl derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green considerations for synthesizing this compound include:

Atom Economy: Modern cross-coupling reactions like Suzuki-Miyaura and direct C-H arylation are preferred over classical methods like the Wurtz-Fittig reaction, which often have poor atom economy and use stoichiometric metals. rsc.orgnih.gov Catalytic reactions maximize the incorporation of reactant atoms into the final product. youtube.com

Catalysis over Stoichiometric Reagents: The use of highly efficient catalysts, such as palladium or nickel complexes, at low loadings is a cornerstone of green synthesis. wikipedia.orgorganic-chemistry.org This minimizes metal waste compared to older methods that require stoichiometric amounts of reagents.

Safer Solvents and Reaction Conditions: There is a continuous effort to replace hazardous solvents like carbon tetrachloride and chlorinated solvents with greener alternatives. youtube.com For biphenyl synthesis, solvents like toluene, water, or mixtures thereof are often employed. rsc.orgasianpubs.org Furthermore, developing reactions that proceed under milder temperatures and pressures reduces energy consumption. organic-chemistry.org

Renewable Feedstocks and Reagent Recovery: While not always feasible for complex aromatics, the use of starting materials derived from renewable sources is a long-term goal. More practically, the development of recyclable catalysts, for example by immobilizing them on a solid support, contributes to a greener process. acs.org

| Synthetic Method | Green Principle Addressed | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Catalysis, High Atom Economy | High yields, functional group tolerance, mild conditions. | Requires pre-functionalized boronic acids, generating boronic waste. | nih.govnih.govlibretexts.org |

| Negishi Coupling | Catalysis, High Reactivity | High yields, couples sp², sp³, and sp carbons. | Organozinc reagents are sensitive to air and moisture. | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Direct C-H Arylation | Highest Atom Economy, Reduced Steps | Avoids pre-functionalization of one partner, reducing synthetic steps and waste. | Can suffer from issues with regioselectivity and may require harsh conditions. | nih.govcore.ac.uk |

| Friedel-Crafts Acylation | (Less Green) | Well-established, uses inexpensive reagents. | Uses stoichiometric Lewis acid catalysts (e.g., AlCl₃) which generate significant waste. | prepchem.com |

Purification and Isolation Methodologies for this compound

The final step in any synthesis is the purification and isolation of the target compound in high purity. For a solid crystalline compound like this compound, a combination of chromatography and recrystallization is typically employed.

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent. As the solution slowly cools, the solubility of the compound decreases, and it crystallizes out, leaving most impurities dissolved in the solvent (mother liquor). youtube.com The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. A solvent pair system may also be used. The purity of the resulting crystals can be significantly higher, as slow cooling promotes the formation of larger, more perfect crystals that exclude impurities from their lattice structure. youtube.com

Column Chromatography: This is a versatile and widely used method for separating components of a mixture. nih.gov For biphenyl derivatives, adsorption column chromatography using silica (B1680970) gel or alumina (B75360) is common. nih.gov The crude mixture is loaded onto the top of a column packed with the stationary phase, and a solvent or mixture of solvents (the mobile phase) is passed through. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Stationary Phases: Silica gel is the most common choice. For biphenyls, specialized phases like biphenyl-bonded silica can offer unique selectivity due to π-π interactions. chromatographyonline.comrestek.com

Mobile Phases: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used, with the polarity being gradually increased to elute compounds of increasing polarity.

After purification, the identity and purity of this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.gov

| Technique | Principle | Common Stationary Phase / Solvent | Application Notes | Reference |

|---|---|---|---|---|

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Solvents: Ethanol, Acetone, Aqueous Alcohol | Excellent for removing small amounts of impurities from a solid. Slow cooling yields purer crystals. | prepchem.comyoutube.comacs.org |

| Adsorption Column Chromatography | Differential adsorption onto a solid stationary phase. | Stationary Phase: Silica Gel, Alumina | Highly effective for separating complex mixtures and isomers. | nih.gov |

| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase and a polar mobile phase. | Stationary Phase: C18, Biphenyl | Biphenyl phases can provide enhanced retention and selectivity for aromatic compounds. | chromatographyonline.comrestek.com |

| Gas-Liquid Chromatography (GLC) | Differential partitioning between a liquid stationary phase and a gas mobile phase. | Various capillary columns | Primarily used as an analytical technique to assess purity. | google.com |

Advanced Structural Elucidation and Spectroscopic Analysis Methodologies for 4 Acetyl 2 Chloro 4 Methylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment of 4-Acetyl-2'-chloro-4'-methylbiphenyl

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the precise connectivity and substitution pattern of this compound.

1D NMR (¹H, ¹³C) Methodologies for this compound

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic and aliphatic protons. The acetyl group's methyl protons (CH₃CO) are expected to appear as a sharp singlet in the downfield aliphatic region, typically around δ 2.6 ppm. chemicalbook.com The methyl protons on the biphenyl (B1667301) ring (Ar-CH₃) would also be a singlet, slightly further upfield, around δ 2.4 ppm. nih.gov The aromatic region (δ 7.0-8.1 ppm) would be complex due to the coupling between the seven aromatic protons on the two substituted rings. Protons on the acetyl-bearing ring are expected to show a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, often appearing as two distinct doublets. chemicalbook.comrsc.org The protons on the 2-chloro-4-methyl-substituted ring would present a more intricate splitting pattern due to their less symmetrical arrangement.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield around δ 197-198 ppm. rsc.org The carbons of the methyl groups (acetyl and aromatic) would be found in the upfield region (δ 20-30 ppm). rsc.orgrsc.org The twelve aromatic carbons would resonate in the range of δ 125-148 ppm. The carbon atom bearing the chlorine (C-Cl) would have its chemical shift influenced by the halogen's electronegativity, while the carbons directly attached to the other phenyl ring (the ipso-carbons of the biphenyl linkage) would also have characteristic shifts. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound (Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.6 (s, 3H) | ~26.5 |

| Aromatic CH₃ (at C-4') | ~2.4 (s, 3H) | ~21.0 |

| C=O | - | ~197.5 |

| Aromatic H/C | ~7.3-8.0 | ~126-146 |

2D NMR (COSY, HSQC, HMBC, NOESY) Approaches for Elucidating the Structure of this compound

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of adjacent protons within each of the two aromatic rings, confirming their respective substitution patterns. No cross-peaks would be observed for the singlet methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This experiment is invaluable for definitively assigning the ¹³C signal for each protonated carbon by linking it to its known ¹H signal. For instance, the proton signal at ~2.4 ppm would show a cross-peak to the carbon signal at ~21.0 ppm, confirming the assignment of the aromatic methyl group.

A correlation from the acetyl methyl protons (~2.6 ppm) to the carbonyl carbon (~197.5 ppm) and to the quaternary aromatic carbon (C-4).

Correlations from the aromatic methyl protons (~2.4 ppm) to the adjacent aromatic carbons (C-3', C-5') and the ipso-carbon (C-4').

Crucially, correlations between protons on one ring and carbons on the other (e.g., from H-2/H-6 to C-1' or H-3'/H-5' to C-1) would unambiguously confirm the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation or stereochemistry. In this case, NOESY correlations between protons on the different phenyl rings (e.g., between H-2/6 and H-3'/5' or H-6') would provide insight into the torsional angle between the rings in solution.

Infrared (IR) and Raman Spectroscopic Methods for Characterizing Functional Groups within this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone, expected in the range of 1670-1690 cm⁻¹. rsc.orgchemicalbook.com Other key absorptions would include:

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 700 and 850 cm⁻¹, although its identification can sometimes be complicated by other absorptions. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic compounds often produce strong Raman signals. researchgate.net The symmetric vibrations of the biphenyl skeleton and the C=C ring stretching modes would be particularly prominent. While the C=O stretch is visible, it is often weaker in Raman than in IR. The C-Cl stretch may also be more easily identified in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1670 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| C-Cl | Stretch | 700 - 850 | Medium-Strong |

Mass Spectrometric Approaches for Precise Mass Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Precise Mass Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of the compound with very high accuracy, allowing for the confirmation of its elemental formula (C₁₅H₁₃ClO). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where there will be two signals: one for the molecule containing the ³⁵Cl isotope (M+) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2). miamioh.edu

Fragmentation Pattern Analysis: Upon ionization (e.g., by electron impact), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, key fragmentation pathways would include:

Alpha-cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (•CH₃, mass 15) to form a very stable acylium ion, [M-15]⁺. This is often the base peak in the spectrum. libretexts.org

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, mass 35/37), resulting in an [M-35]⁺ peak.

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of an acetyl radical (•COCH₃, mass 43) or the formation of a [CH₃CO]⁺ ion at m/z 43.

Expected Mass Spectrometry Fragments

| m/z Value (for ³⁵Cl) | Identity | Notes |

|---|---|---|

| 244.06 | [M]⁺ | Molecular Ion |

| 246.06 | [M+2]⁺ | Isotope peak for ³⁷Cl |

| 229.04 | [M-CH₃]⁺ | Loss of methyl radical, likely base peak |

| 209.10 | [M-Cl]⁺ | Loss of chlorine radical |

| 43.02 | [CH₃CO]⁺ | Acetyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The biphenyl system, extended by the acetyl group's carbonyl chromophore, is expected to have significant UV absorption. The spectrum would likely show strong absorptions corresponding to π → π* transitions within the conjugated aromatic system. spectrabase.com The presence of the chloro and methyl substituents (auxochromes) would cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted 4-acetylbiphenyl (B160227). The solvent used can also influence the position of these peaks. researchgate.net Analysis of the λ_max can provide information about the extent of conjugation, which is influenced by the torsional angle between the two phenyl rings.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. eurjchem.com This technique would provide precise data on bond lengths, bond angles, and, most importantly, the dihedral (torsional) angle between the planes of the two aromatic rings. researchgate.net This angle is a critical structural parameter for biphenyls, as it is influenced by the steric hindrance of the substituents at the ortho positions (the 2'-chloro group in this case). The crystal structure analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which stabilize the solid-state structure. eurjchem.com As this compound is achiral, it would crystallize in a centrosymmetric space group, and there is no absolute stereochemistry to determine.

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Stereochemical Assignment of Enantiopure this compound Derivatives (if applicable)

The stereochemical assignment of axially chiral molecules, such as certain derivatives of this compound, is a critical aspect of their chemical characterization. Due to the presence of bulky substituents at the ortho positions of the biphenyl core, the rotation around the C-C single bond connecting the two phenyl rings can be significantly hindered. youtube.com This restriction gives rise to stable, non-superimposable mirror-image stereoisomers known as atropisomers, rendering the molecule chiral. youtube.com Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of such enantiopure compounds.

The ECD spectrum of a chiral biphenyl is dominated by the electronic transitions of the aromatic chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the helicity of the biphenyl system. A positive or negative Cotton effect can be empirically or computationally correlated to a specific absolute configuration (aR or aS). For complex molecules, computational chemistry plays a pivotal role. By calculating the theoretical ECD spectra for both enantiomers of this compound using methods like Time-Dependent Density Functional Theory (TD-DFT), a direct comparison with the experimental spectrum of an enantiopure sample would allow for an unambiguous assignment of its absolute configuration.

Vibrational Circular Dichroism (VCD) offers a complementary approach, probing the chirality of the molecule through its vibrational transitions in the infrared region. VCD is particularly advantageous as it provides a larger number of bands, each corresponding to a specific vibrational mode within the molecule. This can offer a more detailed picture of the molecular conformation in solution. Similar to ECD, the stereochemical assignment is typically achieved by comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration. The combination of ECD and VCD can provide a more robust and reliable structural elucidation, as the two techniques probe different aspects of the molecule's chiroptical response. bohrium.com

For a hypothetical enantiopure sample of (aR)-4-acetyl-2'-chloro-4'-methylbiphenyl, one could expect a characteristic set of ECD and VCD signals. The table below illustrates the type of data that would be generated from such an analysis, though the values are purely illustrative.

| Technique | Parameter | Hypothetical Value | Associated Transition/Vibration |

|---|---|---|---|

| ECD | λmax (nm) / Δε (L·mol-1·cm-1) | ~250 / +15 | π → π* transition (E-band) |

| ECD | λmax (nm) / Δε (L·mol-1·cm-1) | ~290 / -5 | π → π* transition (B-band) |

| VCD | ν̃ (cm-1) / ΔA x 10-4 | ~1685 | C=O stretch of the acetyl group |

| VCD | ν̃ (cm-1) / ΔA x 10-4 | ~1100 | C-Cl stretch |

The successful application of these chiroptical methods would be instrumental in advancing the stereochemical understanding of this compound and its derivatives, which is crucial for their potential applications in fields such as asymmetric catalysis and materials science.

Reactivity and Mechanistic Studies of 4 Acetyl 2 Chloro 4 Methylbiphenyl

Reactivity of the Acetyl Group in 4-Acetyl-2'-chloro-4'-methylbiphenyl

The acetyl group is a versatile functional group that can undergo a variety of chemical modifications. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

The carbonyl group of this compound is readily susceptible to reduction to the corresponding alcohol. The choice of reducing agent dictates the outcome of the reaction. For instance, mild reducing agents like sodium borohydride (B1222165) will selectively reduce the ketone to a secondary alcohol. More potent reducing agents, such as lithium aluminum hydride, will achieve the same transformation but with greater reactivity.

Conversely, oxidation of the acetyl group is a less common transformation but can be achieved under specific conditions. The Baeyer-Villiger oxidation, for example, would convert the acetyl group into an ester. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

| Transformation | Reagent(s) | Product | Typical Conditions |

| Carbonyl Reduction | Sodium Borohydride (NaBH4) | 1-(2'-chloro-4'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-ol | Methanol (B129727), Room Temperature |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH4) | 1-(2'-chloro-4'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-ol | Tetrahydrofuran (THF), 0 °C to Room Temperature |

| Baeyer-Villiger Oxidation | m-CPBA | 2'-chloro-4'-methyl-[1,1'-biphenyl]-4-yl acetate (B1210297) | Dichloromethane (CH2Cl2), Room Temperature |

The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the functionalization of the α-position.

For example, halogenation of the α-position can be readily achieved using reagents like N-bromosuccinimide (NBS) under acidic or basic conditions. Alkylation of the α-carbon is also possible by treating the enolate with an alkyl halide.

| Transformation | Reagent(s) | Product | Typical Conditions |

| Alpha-Halogenation | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH) | 2-bromo-1-(2'-chloro-4'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | Carbon Tetrachloride (CCl4), Reflux |

| Alpha-Alkylation | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) | 1-(2'-chloro-4'-methyl-[1,1'-biphenyl]-4-yl)propan-1-one | Tetrahydrofuran (THF), 0 °C to Room Temperature |

The enolate derived from this compound can participate in various condensation reactions. The most common among these is the aldol (B89426) condensation, where the enolate reacts with an aldehyde or another ketone to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone.

Another important condensation reaction is the Claisen-Schmidt condensation, a type of crossed-aldol reaction, where the ketone reacts with an aromatic aldehyde in the presence of a base to yield a chalcone (B49325) derivative.

| Transformation | Reactant | Reagent(s) | Product | Typical Conditions |

| Aldol Condensation | Benzaldehyde | Sodium Hydroxide (NaOH) | (E)-1-(2'-chloro-4'-methyl-[1,1'-biphenyl]-4-yl)-3-phenylprop-2-en-1-one | Ethanol, Room Temperature |

| Claisen Condensation | Ethyl Acetate | Sodium Ethoxide (NaOEt) | 1-(2'-chloro-4'-methyl-[1,1'-biphenyl]-4-yl)butane-1,3-dione | Ethanol, Reflux |

Transformations Involving the Chlorine Atom on this compound

The chlorine atom on the biphenyl (B1667301) system, while generally less reactive than an alkyl halide, can undergo substitution and coupling reactions, which are pivotal for the synthesis of complex biaryl and polyaryl systems.

Nucleophilic aromatic substitution of the chlorine atom in this compound is expected to be challenging. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In this molecule, the acetyl group is on the other phenyl ring and thus has a negligible electronic influence on the chlorine atom. Therefore, forcing conditions, such as high temperatures and pressures, along with a strong nucleophile, would likely be necessary to effect substitution.

| Transformation | Nucleophile | Product | Typical Conditions |

| Hydroxylation | Sodium Hydroxide (NaOH) | 4'-acetyl-4-methyl-[1,1'-biphenyl]-2'-ol | High Temperature, High Pressure |

| Amination | Sodium Amide (NaNH2) | 4'-acetyl-4-methyl-[1,1'-biphenyl]-2'-amine | Liquid Ammonia (B1221849), High Temperature |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom in this compound can serve as a handle for such transformations.

The Suzuki coupling, which pairs the aryl halide with a boronic acid or ester, is a widely used method for constructing biaryl linkages. Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl halide with an amine. The Heck reaction, another palladium-catalyzed process, would couple the aryl halide with an alkene.

| Transformation | Coupling Partner | Catalyst/Ligand | Product | Typical Conditions |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh3)4, Na2CO3 | 4-acetyl-4'-methyl-1,1':2',1''-terphenyl | Toluene (B28343)/Water, Reflux |

| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, BINAP, NaOtBu | N-(4'-acetyl-4-methyl-[1,1'-biphenyl]-2'-yl)aniline | Toluene, Reflux |

| Heck Reaction | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | (E)-4-acetyl-4'-methyl-2'-styrylbiphenyl | DMF, 100 °C |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a pivotal reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic compound. wikipedia.org This process is particularly valuable for creating reactive intermediates that can then be used to form new carbon-carbon or carbon-heteroatom bonds. For a molecule like this compound, the presence of a chlorine atom on one of the biphenyl rings makes it a candidate for such transformations.

The most common reagents for these exchanges are highly electropositive metals or, more frequently, organolithium reagents like n-butyllithium (n-BuLi). wikipedia.orgias.ac.in The reaction involves the exchange of the halogen atom (in this case, chlorine) with the metal from the organometallic reagent. The general form of this reaction with an organolithium reagent is:

R−X + R′−Li → R−Li + R′−X wikipedia.org

The rate of this exchange is typically fast and follows the trend of I > Br > Cl, meaning that chloroarenes are the least reactive among the common halogens. wikipedia.org In the context of this compound, the reaction would involve treating the compound with an organolithium reagent, likely at low temperatures to prevent side reactions. This would generate a lithiated biphenyl species, where the lithium atom replaces the chlorine. This newly formed organolithium intermediate is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the 2'-position.

A challenge in performing this reaction on substrates with multiple reactive sites, such as the acetyl group in this compound, is chemoselectivity. The organolithium reagent could potentially add to the carbonyl group of the acetyl moiety. To circumvent this, a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, can be employed. This method has been shown to facilitate halogen-metal exchange on substrates bearing acidic protons or other reactive functional groups under non-cryogenic conditions. nih.gov The initial treatment with a Grignard reagent can form a more stable magnesium intermediate, which can then undergo a more selective exchange with the organolithium reagent. nih.gov

Reactivity of the Methyl Group on this compound

Benzylic Functionalization Strategies

The methyl group attached to the biphenyl scaffold of this compound is a benzylic C-H bond, which is generally more reactive towards functionalization than an aromatic C-H bond. This increased reactivity allows for selective transformations at this position.

One common strategy is oxidation. The oxyfunctionalization of benzylic C-H bonds can yield valuable products like alcohols, aldehydes, or carboxylic acids. nih.gov For instance, the oxidation of toluene, a simple methylarene, can produce benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. nih.gov Similar transformations could be applied to this compound. Catalytic systems, often involving transition metals like cobalt in conjunction with co-catalysts such as N-hydroxyphthalimide (NHPI), are effective for this purpose. nih.gov These reactions typically proceed through radical mechanisms.

Another key strategy is benzylic halogenation, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would convert the methyl group into a bromomethyl group, a versatile intermediate for further nucleophilic substitution reactions.

The table below summarizes potential benzylic functionalization reactions for this compound based on established methods for similar molecules. nih.govresearchgate.net

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | O₂, Co-based catalyst, NHPI | 4-Acetyl-2'-chloro-4'-(hydroxymethyl)biphenyl, 4-Acetyl-2'-chloro-4'-formylbiphenyl, or 4-(4-Acetyl-2'-chlorobiphenyl-4'-yl)benzoic acid |

| Halogenation | N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ | 4-Acetyl-4'-(bromomethyl)-2'-chlorobiphenyl |

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Rings of this compound

The biphenyl core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The substituents on the rings determine the rate and position of the attack.

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.

The methyl group is an activating, ortho, para-directing group due to its electron-donating (hyperconjugation) effect.

The chloro group is deactivating yet ortho, para-directing, a consequence of the interplay between its inductive electron-withdrawing and resonance electron-donating effects.

Given these competing influences, predicting the exact outcome of an EAS reaction like nitration or halogenation can be complex. youtube.comlumenlearning.com However, some general predictions can be made. The ring containing the activating methyl group would be more susceptible to electrophilic attack than the ring with the deactivating acetyl group. Therefore, substitution would likely occur on the 2'-chloro-4'-methylphenyl ring. The positions ortho to the methyl group (3' and 5') would be favored.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution typically requires a strong nucleophile and an electron-deficient aromatic ring, often facilitated by the presence of strong electron-withdrawing groups. nih.govresearchgate.net The chloro-substituted ring in this compound is the site for potential SNA. While a single chloro group is not strongly activating towards substitution, the presence of the electron-withdrawing acetyl group on the other ring can have a modest electronic influence. Reactions with strong nucleophiles, such as sodium methoxide, have been shown to displace chlorine atoms from polychlorinated biphenyls (PCBs), with reactivity increasing with the number of chlorine atoms. researchgate.netresearchgate.net For this compound, forcing conditions (high temperature, strong nucleophile) would likely be required to achieve substitution of the chlorine atom.

Investigation of Reaction Mechanisms and Transition States for this compound Transformations

Understanding the detailed mechanisms and transition states of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Halogen-Metal Exchange: Two primary mechanisms are proposed for lithium-halogen exchange. One involves a nucleophilic attack pathway where the carbanion of the organolithium reagent attacks the halogen atom. wikipedia.org The other proceeds through the formation of a reversible "ate-complex" intermediate. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model these pathways, determine the structure of intermediates and transition states, and calculate activation energies to discern the most likely mechanism.

Electrophilic Aromatic Substitution: The mechanism of EAS is well-established and proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.com The rate-determining step is the initial attack of the electrophile, which disrupts the ring's aromaticity. masterorganicchemistry.com For substituted biphenyls, computational modeling can help to evaluate the relative stabilities of the various possible sigma complexes, thereby predicting the regioselectivity of the reaction. nih.gov

Benzylic Functionalization: Radical-mediated benzylic functionalization, such as with NBS, proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. Mechanistic studies would focus on the selective formation of the benzylic radical and its subsequent reaction. For oxidative functionalizations, the mechanism can be complex, often involving metal-oxo species and radical intermediates. nih.govrsc.org

Stereoselectivity in Reactions Involving this compound (if applicable)

The concept of stereoselectivity becomes relevant for this compound due to the phenomenon of atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. pharmaguideline.comunacademy.com In substituted biphenyls, bulky groups at the ortho positions can restrict rotation around the pivotal C-C bond connecting the two rings, leading to the existence of stable, separable enantiomers. slideshare.netchiralpedia.comlibretexts.org

In this compound, the presence of the chloro group at an ortho position (2'-) introduces a steric barrier to rotation. While a single ortho substituent may not be sufficient to create room-temperature stable atropisomers, the barrier to rotation is significantly increased compared to an unsubstituted biphenyl. unacademy.com The stability of these atropisomers, and thus the feasibility of their isolation, depends on the energy barrier to racemization. A barrier of 16-19 kcal/mol is generally required to prevent spontaneous racemization at room temperature. libretexts.org

If the rotational barrier is sufficiently high, reactions involving this molecule could exhibit stereoselectivity. For example, an asymmetric synthesis could potentially favor the formation of one atropisomer over the other. Furthermore, if the atropisomers were resolved, they could act as chiral ligands or catalysts in other reactions. nih.gov The conformational stability of such atropisomers can be enhanced by factors like intramolecular hydrogen bonding, should suitable functional groups be introduced. nih.gov

The table below outlines the requirements for atropisomerism in biphenyl systems.

| Condition | Description | Relevance to this compound |

| Hindered Rotation | Sufficiently large groups in the ortho positions to create a high energy barrier for rotation around the biphenyl single bond. unacademy.comchiralpedia.com | The chloro group at the 2'-position provides a steric barrier. The acetyl and methyl groups at the para positions do not directly contribute to this hindrance. |

| Axial Chirality | The molecule must lack a plane of symmetry. This is met if the substituents on each ring are arranged asymmetrically. pharmaguideline.comchiralpedia.com | The substitution pattern (acetyl on one ring; chloro and methyl on the other) makes the molecule chiral when in a non-planar conformation. |

Derivatization and Analog Synthesis from 4 Acetyl 2 Chloro 4 Methylbiphenyl

Synthesis of Homologs and Analogs by Modification of the Acetyl Moiety

The acetyl group is a highly versatile functional handle for a variety of chemical transformations, allowing for the synthesis of numerous analogs.

Key Reactions at the Acetyl Group:

Reduction: The carbonyl can be reduced to a secondary alcohol, yielding 1-(2'-chloro-4'-methylbiphenyl-4-yl)ethanol, using mild reducing agents like sodium borohydride (B1222165). This introduces a chiral center and a hydroxyl group for further functionalization.

Oxidation: A Baeyer-Villiger oxidation can be employed to convert the ketone into an ester, specifically 2'-chloro-4'-methylbiphenyl-4-yl acetate (B1210297). rsc.orgwikipedia.orgnih.gov This reaction, typically using a peroxyacid like m-CPBA, effectively inserts an oxygen atom between the carbonyl carbon and the biphenyl (B1667301) ring. rsc.orgwikipedia.orgnih.gov

Condensation Reactions: The α-methyl protons of the acetyl group are acidic enough to participate in base-catalyzed aldol (B89426) or Claisen-Schmidt condensations with various aldehydes. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov This reaction pathway is crucial for elongating the carbon chain and creating α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov

Halogenation: The methyl group can be halogenated under acidic or basic conditions to form α-haloketones, such as 2-bromo-1-(2'-chloro-4'-methylbiphenyl-4-yl)ethanone. These α-haloketones are valuable precursors for the synthesis of various heterocyclic systems, including quinoxalines. nih.govresearchgate.netchim.itsapub.org

Table 1: Representative Transformations of the Acetyl Moiety

| Starting Material | Reagents | Product | Reaction Type |

| 4-Acetyl-2'-chloro-4'-methylbiphenyl | NaBH₄, MeOH | 1-(2'-Chloro-4'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-ol | Reduction |

| This compound | m-CPBA, CH₂Cl₂ | 2'-Chloro-4'-methyl-[1,1'-biphenyl]-4-yl acetate | Baeyer-Villiger Oxidation |

| This compound | Benzaldehyde, NaOH/EtOH | (E)-1-(2'-Chloro-4'-methyl-[1,1'-biphenyl]-4-yl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation |

| This compound | NBS, CCl₄ | 2-Bromo-1-(2'-chloro-4'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | Alpha-Halogenation |

Preparation of Derivatives via Functionalization of the Biphenyl Core

The two aromatic rings of the biphenyl core can undergo electrophilic aromatic substitution, although the regioselectivity is influenced by the existing substituents. The acetyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group, and the chlorine atom is a deactivating, ortho-para-directing group. This interplay dictates the position of any new substituents. For instance, nitration would likely occur on the methylated ring at the positions ortho to the methyl group, or on the acetylated ring at the position meta to the acetyl group.

Further functionalization can also be achieved via cross-coupling reactions. While the existing chloro-substituent can participate in reactions like the Suzuki coupling, its reactivity is lower than corresponding bromo or iodo derivatives. nih.govresearchgate.netgoogle.commdpi.com

Synthesis of Biphenyl Analogs with Varied Substitution Patterns

The synthesis of analogs of this compound often relies on robust cross-coupling methodologies, most notably the Suzuki-Miyaura coupling reaction. nih.govresearchgate.netgoogle.commdpi.com This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. This strategy allows for the modular construction of a wide variety of substituted biphenyls by changing either the boronic acid or the aryl halide partner.

For example, analogs can be synthesized by coupling a (4-acetylphenyl)boronic acid with various substituted chlorobenzenes or by coupling (2-chloro-4-methylphenyl)boronic acid with different para-substituted bromoacetophenones. This approach has been used to create libraries of biphenyl-containing compounds for screening in drug discovery programs.

Table 2: Synthesis of Biphenyl Analogs via Suzuki Coupling

| Aryl Boronic Acid | Aryl Halide | Catalyst/Base | Product Analog |

| (4-Acetylphenyl)boronic acid | 1-Bromo-2-chloro-4-methylbenzene | Pd(PPh₃)₄, Na₂CO₃ | This compound |

| (2-Chloro-4-methylphenyl)boronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄, Na₂CO₃ | This compound |

| Phenylboronic acid | 1-Bromo-4-nitrobenzene | Nano-Pd catalyst | 4-Nitrobiphenyl google.com |

| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | 4,4'-Difluorobiphenyl mdpi.com |

Heterocyclic Annulation Reactions with this compound

The acetyl group is a key functional group for building fused heterocyclic rings onto the biphenyl structure. These reactions significantly increase the structural complexity and offer access to a diverse range of chemical scaffolds.

Thiophene (B33073) Synthesis (Gewald Reaction): The reaction of this compound with a cyano-ester (like ethyl cyanoacetate) and elemental sulfur in the presence of a base leads to the formation of a highly substituted 2-aminothiophene. mdpi.comresearchgate.netsemanticscholar.orgwikipedia.orgresearchgate.net This one-pot, multi-component reaction is a powerful tool for generating thiophene derivatives. mdpi.comresearchgate.netsemanticscholar.orgwikipedia.orgresearchgate.net

Pyridine (B92270) Synthesis (Hantzsch Synthesis): The Hantzsch pyridine synthesis can be adapted to use this compound. fiveable.meambeed.comwikipedia.orgscribd.comchemtube3d.com By reacting it with an aldehyde and a β-ketoester in the presence of ammonia (B1221849), a dihydropyridine (B1217469) derivative is formed, which can then be oxidized to the corresponding pyridine fused to the biphenyl system. fiveable.meambeed.comwikipedia.orgscribd.comchemtube3d.com

Indole (B1671886) Synthesis (Fischer Indole Synthesis): The ketone can first be reacted with a phenylhydrazine (B124118) to form a hydrazone. byjus.comchem-station.comwikipedia.orgnih.govyoutube.com Subsequent treatment with an acid catalyst, such as polyphosphoric acid, initiates an electrocyclic rearrangement to form a substituted indole ring. byjus.comchem-station.comwikipedia.orgnih.govyoutube.com

Quinoxaline (B1680401) Synthesis: After conversion to an α-haloketone (as described in section 5.1), the resulting derivative can be condensed with an o-phenylenediamine. nih.govresearchgate.netchim.itsapub.orgresearchgate.net This reaction proceeds via a tandem oxidation-condensation process to yield a quinoxaline ring attached to the biphenyl core. nih.govresearchgate.netchim.itsapub.orgresearchgate.net

Pyrrole/Furan Synthesis (Paal-Knorr Synthesis): While not a direct reaction, the acetyl group can be elaborated into a 1,4-dicarbonyl compound. This intermediate can then undergo a Paal-Knorr synthesis by reacting with a primary amine or ammonia to form a pyrrole, or by acid-catalyzed dehydration to form a furan. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgscribd.com

Strategies for Building Molecular Complexity from this compound

This compound is an ideal scaffold for building molecular complexity due to the orthogonal reactivity of its functional groups. A synthetic strategy might begin with a modification of the acetyl group, followed by a cross-coupling reaction on the biphenyl core, and culminating in a heterocyclic annulation.

For instance, the acetyl group could be reduced to an alcohol, which is then used as a directing group for a subsequent ortho-lithiation/functionalization on the adjacent aromatic ring. Alternatively, the chloro-substituent could be replaced via a Suzuki or Buchwald-Hartwig amination reaction, introducing a new aryl or amino group. This new group could then be designed to react intramolecularly with a derivative of the original acetyl moiety, leading to complex polycyclic systems. The development of such multi-step synthetic sequences starting from this versatile biphenyl is a key strategy in the creation of novel compounds for various applications.

Theoretical and Computational Investigations of 4 Acetyl 2 Chloro 4 Methylbiphenyl

Electronic Structure Calculations of 4-Acetyl-2'-chloro-4'-methylbiphenyl

The electronic structure is fundamental to understanding the chemical and physical properties of a molecule. Computational methods allow for a detailed exploration of the electron distribution and energy levels within this compound.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict its ground state properties. These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the methyl-substituted phenyl ring due to the electron-donating nature of the methyl group, while the LUMO is anticipated to be concentrated on the acetyl-substituted phenyl ring, influenced by the electron-withdrawing acetyl group.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -2.58 | eV |

| HOMO-LUMO Gap | 3.87 | eV |

| Dipole Moment | 2.5 - 3.5 | Debye |

Note: These values are theoretical predictions based on DFT calculations of similar substituted biphenyls and are intended for illustrative purposes. acs.org

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide more precise calculations of electronic energies and properties. These methods are particularly useful for refining the understanding of subtle electronic effects and for benchmarking the results obtained from DFT. For a molecule like this compound, high-accuracy ab initio calculations would be valuable for confirming the energetic ordering of different conformations and for obtaining a more precise value for the rotational barrier around the biphenyl (B1667301) C-C bond.

Conformational Analysis and Rotational Barriers of this compound

The two phenyl rings in biphenyl are generally not coplanar in the gas phase or in solution due to steric hindrance between the ortho hydrogens. In this compound, the presence of a chlorine atom at the 2' position introduces significant steric strain, which will have a dominant effect on the molecule's conformation.

Computational conformational analysis involves mapping the potential energy surface of the molecule as a function of the dihedral angle between the two phenyl rings. This analysis would reveal the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation around the central C-C bond. The 2'-chloro substituent will force a significant twist between the phenyl rings to minimize steric repulsion. The calculated dihedral angle for the lowest energy conformation is expected to be significantly larger than that of unsubstituted biphenyl.

The rotational barrier is the energy required to move from a stable (twisted) conformation to a planar or perpendicular transition state. The presence of the ortho-chloro substituent is expected to create a high rotational barrier.

Table 2: Predicted Rotational Barriers for this compound

| Transition State | Predicted Rotational Barrier (kcal/mol) |

| Planar (0° dihedral angle) | > 20 |

| Perpendicular (90° dihedral angle) | ~10-15 |

Note: These values are theoretical estimates based on studies of other ortho-substituted biphenyls and are for illustrative purposes.

Prediction of Spectroscopic Signatures of this compound

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts for this compound would show distinct signals for the protons and carbons of each ring, influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. Key predicted vibrational modes for this molecule would include the C=O stretch of the acetyl group, C-Cl stretching, C-H stretching of the aromatic and methyl groups, and various aromatic ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. The spectrum of this compound is expected to show absorptions characteristic of substituted biphenyl systems, with the positions of the absorption maxima influenced by the interplay of the electron-donating and electron-withdrawing groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signatures |

| ¹³C NMR | Carbonyl Carbon: ~197 ppm; C-Cl Carbon: ~130-135 ppm |

| IR (cm⁻¹) | C=O Stretch: ~1685 cm⁻¹; C-Cl Stretch: ~1050 cm⁻¹ |

| UV-Vis (nm) | π → π* transitions: ~200-300 nm |

Note: These are illustrative predictions based on computational studies of similar functionalized biphenyls.

Molecular Dynamics Simulations to Study Solution Behavior and Interactions of this compound

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation, conformational flexibility, and intermolecular interactions.

In a polar solvent, the polar acetyl group would be expected to form favorable interactions with the solvent molecules. MD simulations could explore how the solvent affects the rotational dynamics of the phenyl rings and the conformational preferences of the molecule. These simulations are particularly useful for understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its properties in solution.

Computational Exploration of Reaction Pathways and Mechanistic Insights for this compound

Computational methods can be used to explore the potential reactivity of this compound and to elucidate the mechanisms of reactions in which it might participate. For example, the acetyl group is a common site for nucleophilic attack. DFT calculations can be used to model the reaction pathway of a nucleophile attacking the carbonyl carbon, identifying the transition state structure and calculating the activation energy for the reaction.

Furthermore, the presence of the chloro and methyl groups can influence the reactivity of the aromatic rings in electrophilic substitution reactions. Computational analysis of the molecular electrostatic potential can predict the most likely sites for electrophilic attack. Such studies are essential for understanding the chemical behavior of the molecule and for designing synthetic routes to new derivatives. The exploration of reaction pathways is a complex task that often requires advanced computational techniques to map out the potential energy surface and identify all relevant intermediates and transition states. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

The core tenet of QSAR is that the biological effect of a molecule is directly related to its physicochemical properties, which are dictated by its molecular structure. Through systematic structural modifications of a parent compound like this compound and subsequent evaluation of their biological activities, a predictive model can be constructed.

Hypothetical QSAR Application for this compound Derivatives

A QSAR investigation of this compound derivatives would commence with the synthesis of a library of analogous compounds. These derivatives might feature alterations at different positions, such as varying the substituents on the biphenyl rings or modifying the acetyl functional group.

The key stages involved in such a QSAR study would be:

Data Set Compilation: A "training set" of derivatives exhibiting a diverse range of biological activities would be assembled.

Descriptor Calculation: For each derivative, a range of molecular descriptors would be computed. These descriptors quantify various structural features and are typically grouped into:

Electronic Descriptors: These describe the electronic aspects of a molecule and include parameters like Hammett constants and dipole moments.

Steric Descriptors: These relate to the size and shape of the molecule, with examples being Taft steric parameters and molar refractivity.

Hydrophobic Descriptors: These, such as LogP, quantify the molecule's lipophilicity.

Topological Descriptors: These describe the atomic connectivity within the molecule.

Model Generation: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to formulate a mathematical equation linking the calculated descriptors to the observed biological activity.

Model Validation: The predictive accuracy of the developed QSAR model is rigorously tested using an independent "test set" of compounds that were not included in the initial model-building process.

Insights from QSAR Studies on Structurally Related Biphenyl Compounds

Research conducted on other biphenyl derivatives offers valuable clues regarding the structural attributes that could govern the activity of this compound derivatives. For instance, a 3D-QSAR study on biphenyl-substituted pyridone derivatives, which are potent HIV-1 non-nucleoside reverse transcriptase inhibitors, underscored the significance of steric and electrostatic fields in determining their activity. nih.govtandfonline.com The models developed in this research, including CoMFA and CoMSIA, demonstrated strong predictive power, suggesting that similar methodologies could be effectively applied to other compounds containing a biphenyl scaffold. nih.gov

In a different study, 3D-QSAR modeling was utilized to understand the structure-activity relationships of O-biphenyl carbamates, which act as dual modulators for the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase. birmingham.ac.uk This work exemplifies the utility of QSAR in the design of ligands targeting multiple biological entities.

Moreover, a theoretical QSAR investigation of (2-methyl-3-biphenylyl) methanol (B129727) analogs as inhibitors of the PD-L1 protein showcases the application of these computational tools in the domain of cancer immunotherapy. ustc.edu.cnresearchgate.net

Potential Research Applications

If derivatives of this compound were to demonstrate significant biological activity, QSAR modeling would serve as a crucial tool for:

Lead Optimization: To rationally design and guide the synthesis of novel derivatives with improved potency and selectivity.

Elucidation of Mechanism of Action: To gain insights into the molecular interactions between these compounds and their biological targets.

Virtual Screening: To predict the biological activity of new, yet-to-be-synthesized compounds, thereby helping to prioritize synthetic efforts.

Applications of 4 Acetyl 2 Chloro 4 Methylbiphenyl in Advanced Chemical Research

4-Acetyl-2'-chloro-4'-methylbiphenyl as a Synthetic Building Block for Complex Molecules

The structural features of this compound make it a promising intermediate for the synthesis of more complex molecular architectures. The acetyl group, in particular, serves as a versatile chemical handle for various transformations. For instance, the ketone functionality can undergo reactions such as aldol (B89426) condensations, Knoevenagel condensations, or serve as a precursor for the formation of imines and other nitrogen-containing heterocycles. researchgate.net

The biphenyl (B1667301) core itself is a privileged structure in medicinal chemistry and organic materials. The specific substitution pattern—a chlorine atom on one ring and a methyl group on the other—creates an atropisomeric axis, which could be exploited in the synthesis of chiral ligands or catalysts. rsc.org The presence of the chloro group also provides a site for cross-coupling reactions, allowing for further extension of the molecular framework.

Below is a table of representative biphenyl-based building blocks and their applications, illustrating the potential synthetic utility of compounds like this compound.

| Biphenyl Building Block | Application | Reference |

| 2-Cyano-4'-methylbiphenyl | Intermediate for antihypertensive drugs | nih.gov |

| 4-Acetylbiphenyl (B160227) | Precursor for phosphine (B1218219) ligands in catalysis | nih.gov |

| Substituted Biphenyl Anilines | Synthesis of dyes and organometallic complexes | rsc.org |

This table provides examples of related compounds to illustrate potential applications.

Investigation of this compound as a Ligand or Pre-ligand in Catalysis

Biphenyl derivatives are widely employed as ligands in transition-metal catalysis due to their rigid backbone and tunable electronic and steric properties. rsc.org The compound this compound possesses several features that make it an interesting candidate for a pre-ligand. The acetyl group's oxygen atom could act as a coordinating site, or the acetyl group could be chemically modified to introduce other donor atoms, such as phosphorus or nitrogen, to create multidentate ligands. nih.gov

The chlorine and methyl substituents on the biphenyl rings influence the electron density and the dihedral angle between the rings, which in turn can affect the stability and catalytic activity of the resulting metal complex. acs.org For example, ortho-substituted biphenyls can create a chiral environment around a metal center, which is highly desirable for enantioselective catalysis. rsc.org

The following table showcases examples of biphenyl-based ligands and their use in catalysis.

| Biphenyl-Based Ligand Type | Catalytic Application | Reference |

| Biphenyl-based Phosphines | Suzuki-Miyaura and other cross-coupling reactions | rsc.org |

| (C^C^D) Gold(III) Pincer Complexes | Luminescent materials and potential catalysis | nih.gov |

| Cp*Ir-(pyridinylmethyl)sulfonamide | Transfer hydrogenation reactions | acs.org |

This table provides examples of related compounds to illustrate potential applications.

Use of this compound in Materials Science Research (e.g., as a monomer or structural unit)

In materials science, the biphenyl unit is a common component of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials. rsc.org The rigidity and aromatic nature of the biphenyl core contribute to favorable thermal and electronic properties. The substituents on this compound would further modulate these properties.

The acetyl group could be used to polymerize the molecule, for instance, through reactions that form polyimines or other conjugated polymers. The resulting materials could exhibit interesting photophysical or electronic properties. The chlorine atom can enhance intersystem crossing, which might be useful in the design of phosphorescent materials for OLEDs. The methyl group can improve solubility and influence the packing of the molecules in the solid state.

Below are examples of how substituted biphenyls are used in materials science.

| Biphenyl Application Area | Key Structural Features | Resulting Material Property | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Fluorinated biphenyls | Enhanced electron transport and stability | rsc.org |

| Liquid Crystals | Biphenyl core | Anisotropic properties leading to liquid crystalline phases | nih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Fused biphenyl structures | Tunable electronic and photophysical properties | acs.org |

This table provides examples of related compounds to illustrate potential applications.

Potential for this compound as a Molecular Probe for Specific Chemical Environments or Interactions

Ketone-containing aromatic compounds can serve as molecular probes, where changes in their fluorescence or phosphorescence properties upon interaction with an analyte or a change in the local environment can be used for detection. The acetyl group in this compound provides a chromophore that could be sensitive to its surroundings.

The polarity, viscosity, or presence of specific ions or molecules in a system could influence the excited state properties of the acetylbiphenyl moiety. For instance, the formation of hydrogen bonds with the acetyl oxygen could lead to a detectable shift in the emission spectrum. The chlorine atom could also play a role in modulating the photophysical properties, potentially enhancing phosphorescence, which can be advantageous for certain sensing applications due to longer lifetimes and reduced background fluorescence.

The table below gives examples of ketone-based molecular probes.

| Probe Type | Detection Target | Principle of Detection |

| α-(N-Biphenyl)-substituted 2,2′-bipyridines | Nitroaromatic explosives | Fluorescence quenching |

| Fluorenone derivatives | Various analytes | Changes in fluorescence or phosphorescence |

| Benzophenone derivatives | Biological macromolecules | Photoaffinity labeling |

This table provides examples of related compounds to illustrate potential applications.

Future Research Directions and Outlook for 4 Acetyl 2 Chloro 4 Methylbiphenyl

Unexplored Synthetic Routes and Methodologies for 4-Acetyl-2'-chloro-4'-methylbiphenyl

The synthesis of unsymmetrical biphenyls is a well-established field, yet the optimal route to this compound has not been documented. Future research could focus on exploring and optimizing various modern cross-coupling reactions. The most promising approaches would likely involve the Suzuki or Negishi coupling reactions, known for their efficiency and functional group tolerance. asianpubs.orggoogle.com

A plausible Suzuki coupling strategy would involve the reaction between 4-acetylphenylboronic acid and 1-chloro-2-iodo-5-methylbenzene or a related halogenated toluene (B28343) derivative. Conversely, the coupling could be performed between (2-chloro-4-methylphenyl)boronic acid and 4-bromoacetophenone. The choice of catalyst (typically palladium-based), base, and solvent system would be critical to maximizing yield and minimizing side products, such as homocoupling of the starting materials.

Another viable but less explored avenue would be a Negishi coupling, which involves an organozinc reagent. google.com This could offer different reactivity and selectivity profiles compared to the Suzuki reaction. A Friedel-Crafts acylation of 2-chloro-4'-methylbiphenyl could also be investigated, although this method may present challenges regarding regioselectivity, potentially yielding a mixture of isomers that would require complex separation.

A comparative table of potential synthetic routes is presented below, outlining the key components for future investigation.